2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
カタログ番号:
B2637336
CAS番号:
904523-86-0
分子量:
369.352
InChIキー:
AEFIKJKLRGOSGA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
2-(4-(4-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic small molecule for research use. Compounds featuring 4-fluorophenyl moieties are frequently investigated in medicinal chemistry for their potential to interact with various enzyme targets . Similarly, methoxyphenyl groups are common in drug discovery for optimizing properties like potency and metabolic stability. This acetamide is designed for biochemical research applications, including but not limited to, preliminary screening as a potential enzyme inhibitor or as a building block in the synthesis of more complex chemical entities. Researchers can employ this compound in in vitro studies to explore its mechanism of action, binding affinity, and cellular activity. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.
特性
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c1-27-16-8-4-14(5-9-16)21-17(24)12-22-10-11-23(19(26)18(22)25)15-6-2-13(20)3-7-15/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFIKJKLRGOSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
N-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide
- Key Difference : The 4-methoxyphenyl group in the target compound is replaced with a 3,4-dimethoxyphenyl group.
- Activity: Dimethoxy analogs in related scaffolds (e.g., pyrazolo[3,4-d]pyrimidines) show improved binding to adenosine receptors but lower selectivity compared to monosubstituted derivatives .
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide
- Key Difference: The dihydropyrazine core is replaced with a pyrazolo[3,4-d]pyrimidinone system.
- Impact : The pyrazolo-pyrimidine core enhances π-π stacking interactions in kinase-binding pockets but reduces solubility due to increased hydrophobicity .
- Activity : Pyrazolo-pyrimidine derivatives exhibit IC₅₀ values <100 nM for EGFR inhibition, whereas dihydropyrazine analogs are less potent (IC₅₀ ~500 nM) .
Pharmacological and Physicochemical Comparisons
Functional Group Variations in Acetamide Side Chains
2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Key Difference : The acetamide oxygen is replaced with a sulfur atom, and the methoxy group is substituted with trifluoromethoxy.
- Impact : Sulfur introduces greater metabolic stability but reduces hydrogen-bonding capacity. Trifluoromethoxy enhances lipophilicity and CNS penetration.
- Activity : Thioacetamide derivatives show prolonged half-lives (>6 hours in vivo) but lower bioavailability (~40%) compared to oxygen analogs .
Key Research Findings and Limitations
- Structural Insights : The dihydropyrazine core in the target compound offers a balance between rigidity and solubility, but its diketone moiety may lead to oxidative degradation under acidic conditions .
- Limitations : Lack of direct bioactivity data for the target compound necessitates extrapolation from analogs. Fluorophenyl groups generally improve target affinity but may increase toxicity risks .
Q & A
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
